molecular formula C9H11N3O3S B2888284 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol CAS No. 350609-36-8

2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

Cat. No. B2888284
CAS RN: 350609-36-8
M. Wt: 241.27
InChI Key: SISHRMGNVOTFJK-UHFFFAOYSA-N
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Description

“2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol” is a chemical compound that contains a total of 28 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 amidine derivative, 1 N hydrazine, 1 hydroxyl group, and 1 primary alcohol .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol” is complex, with a total of 28 bonds. It includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring. It also contains 1 amidine derivative, 1 N hydrazine, 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Catalytic Activity in Olefin Oxidation

The compound has been used in studies exploring its catalytic activity. For instance, dioxidovanadium(V) complexes with related thiazol-hydrazone ligands have demonstrated effectiveness in catalyzing olefin oxidation. These complexes show promise due to their higher conversion rates in oxidation reactions compared to other agents (Ghorbanloo et al., 2017).

Structural Analysis and Hydrogen Bonding

Structural studies of hydrazones related to this compound have been conducted. These studies reveal the absence of significant intramolecular hydrogen bonds and exhibit different conformations and intermolecular hydrogen bonding, contributing to the understanding of the compound's structural properties (Lindgren et al., 2013).

Application in Alcohol Oxidation

This compound has been used in the creation of molybdenum(VI) complexes. These complexes, when encapsulated in zeolite Y, serve as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. The encapsulated catalysts display high activity and stability, offering potential applications in industrial processes (Ghorbanloo & Alamooti, 2017).

Anticancer Activity

Compounds derived from this chemical have been synthesized and screened for their anticancer activity. For example, certain thiazolidine derivatives have shown significant activity against various types of cancer cell lines, indicating potential therapeutic applications (Hassan et al., 2020).

Photophysical Properties

Investigations into the photophysical properties of related benzothiazole compounds have been conducted. These studies provide insights into the excited-state intramolecular proton transfer and other photophysical behaviors of these compounds, which can be relevant for designing advanced materials and sensors (Nagaoka et al., 1993).

Synthesis of Carrier Polymers

This compound has been utilized in the synthesis of novel carrier polymers. These polymers have been studied for their antibacterial and anticancer activities, suggesting applications in drug delivery systems (Attiya et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol are currently unknown. This compound is structurally related to benzothiazoles , which are known to interact with various biological targets.

Biochemical Pathways

The biochemical pathways affected by this compound are also not well-defined due to the lack of information on its targets. Benzothiazoles can influence a variety of biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit enzymes involved in cellular metabolism, potentially affecting energy production pathways .

Pharmacokinetics

Benzothiazoles are generally well-absorbed due to their planar structure and can distribute widely in the body . They can be metabolized by various enzymes, potentially leading to the formation of active or inactive metabolites. The compound is likely excreted in the urine, although the specifics would depend on its metabolism.

Result of Action

Based on the activities of related benzothiazoles, it could potentially influence cellular processes such as signal transduction, gene expression, or metabolic pathways .

properties

IUPAC Name

2-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c13-6-5-10-11-9-7-3-1-2-4-8(7)16(14,15)12-9/h1-4,10,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISHRMGNVOTFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

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